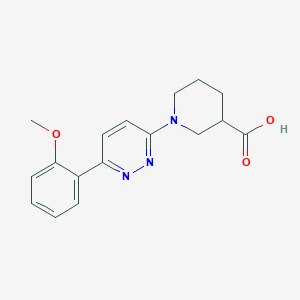
2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-chlorobenzyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-chlorobenzyl)acetamide" is a complex organic molecule that appears to be related to various research studies involving halogenated acetamides and their derivatives. Although the specific compound is not directly mentioned in the provided papers, the studies do involve similar structures and functionalities that can provide insights into the nature of such compounds.
Synthesis Analysis
The synthesis of halogenated acetamides can involve various strategies, including direct halogenation or through the use of halogenating reagents. For instance, the paper titled "Anomalous halogenation of N-(2-acetylbenzofuran-3-yl)acetamide" discusses the reaction of an acetamide with sulphuryl chloride or chlorine to yield a chlorinated product, and with bromine or phenyltrimethyl-ammonium tribromide (PTAT) to yield a brominated product . This suggests that similar methods could potentially be applied to synthesize the bromophenyl and chlorobenzyl moieties present in the target compound.
Molecular Structure Analysis
The molecular structure of acetamide derivatives can be investigated using various spectroscopic and computational methods. The paper "Synthesis, structural and vibrational investigation on 2-phenyl-N-(pyrazin-2-yl)acetamide" utilizes X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FT-IR), nuclear magnetic resonance (NMR) spectroscopy, and density functional theory (DFT) calculations to analyze the structure of a related compound . These techniques could be employed to determine the molecular structure of "2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-chlorobenzyl)acetamide" and to understand its electronic properties, such as charge transfer and hyperpolarizability.
Chemical Reactions Analysis
Acetamide derivatives can undergo a variety of chemical reactions, depending on their functional groups and the reaction conditions. The paper "Synthesis, chemical reactivity and biological evaluation of the novel 2-[(1-chloro-3-oxoprop-1-en-1-yl)amino]-4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile" explores the reactivity of a pyrimidinylacetamide derivative with different nucleophiles to construct various nitrogen heterocyclic compounds . This indicates that the target compound may also participate in similar reactions, potentially leading to the formation of new heterocyclic structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives are influenced by their molecular structure and the nature of their substituents. The paper "Crystal structures of two C,N-disubstituted acetamides: 2-(4-chlorophenyl)-N-(2-iodophenyl)acetamide and 2-(4-chlorophenyl)-N-(pyrazin-2-yl)acetamide" describes the crystal structures of two acetamide derivatives and the intermolecular interactions that stabilize their crystal lattice . These findings can provide a basis for predicting the solid-state properties of the target compound, such as its melting point, solubility, and crystal packing.
Aplicaciones Científicas De Investigación
Pyridazinone Derivatives and Their Utility
Pyridazinone derivatives are highlighted for their diverse pharmacological activities, including cardiac, neuroprotective, and antimicrobial effects. For example, pyridazinone compounds have been shown to possess antimicrobial activity, with specific derivatives demonstrating good efficacy against various microbial strains. Such compounds are synthesized through reactions involving active methylene compounds, leading to the formation of novel heterocycles, including pyridazinones, with potential for further pharmaceutical development (Ibrahim & Behbehani, 2014). Additionally, the synthesis and antimicrobial evaluation of certain acetamide derivatives, which share functional groups with the queried compound, further support the antimicrobial potential of this chemical class (Fahim & Ismael, 2019).
Antioxidant and Antibacterial Activities
Compounds related to the structure of interest have also been investigated for their antioxidant and antibacterial activities. For instance, new coumarin derivatives, while structurally distinct, highlight the potential for compounds with complex functional groups, such as acetamides, to exhibit significant biological activity, including antioxidant properties (Kadhum et al., 2011). This suggests that the research on "2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-chlorobenzyl)acetamide" could explore similar biological properties.
Potential for Base Oil Improvement
Moreover, pyridazinone derivatives have been studied for applications beyond pharmaceuticals, including as additives for base oil improvement, showcasing their chemical stability and multifunctional utility. This indicates a broader scope of research applications for compounds with the pyridazinone moiety, extending into materials science and chemical engineering (Nessim, 2017).
Propiedades
IUPAC Name |
2-[3-(4-bromophenyl)-6-oxopyridazin-1-yl]-N-[(2-chlorophenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrClN3O2/c20-15-7-5-13(6-8-15)17-9-10-19(26)24(23-17)12-18(25)22-11-14-3-1-2-4-16(14)21/h1-10H,11-12H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMKXQSGWJJXWSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-chlorobenzyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

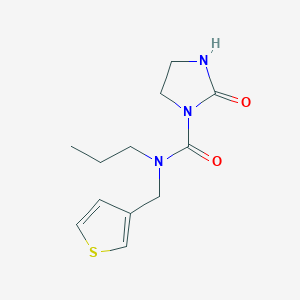
![3-(3-chlorophenyl)-2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B3018230.png)

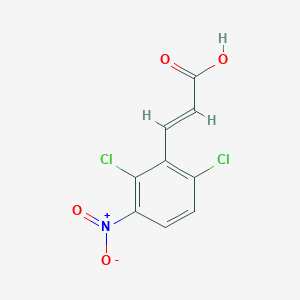
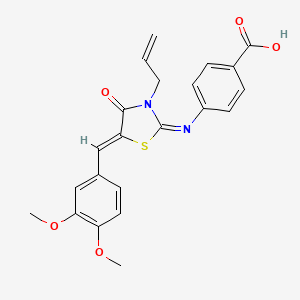
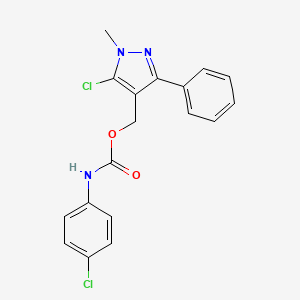
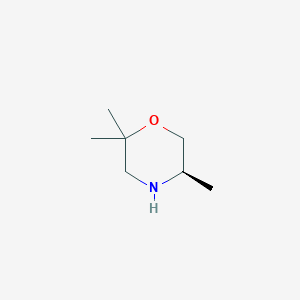
![N-(pyrazolo[1,5-a]pyridin-5-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B3018241.png)
![(4-Propan-2-yloxyphenyl)-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone](/img/structure/B3018243.png)
![(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone](/img/structure/B3018244.png)
![6-Amino-2-methoxy-5-{[3-(trifluoromethyl)phenyl]sulfonyl}nicotinonitrile](/img/structure/B3018247.png)


